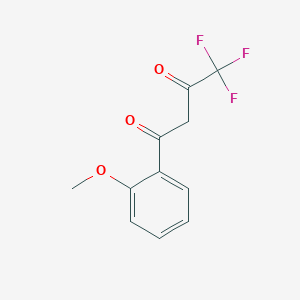

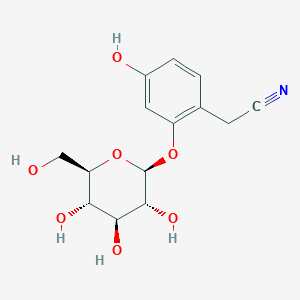

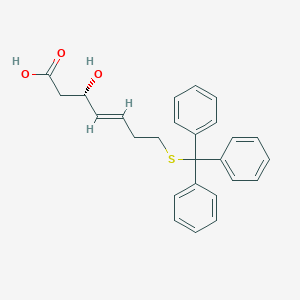

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid” is a chemical compound with the CAS Number 180973-24-4 . It has a molecular weight of 418.548 and a molecular formula of C26H26O3S .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of precursors such as Tritylthiol (CAS#:3695-77-0) and (E)-Methyl pent-2-enoate (CAS#:2409-87-2) . The synthesis process has been documented in various literature, including the Journal of the American Chemical Society .Molecular Structure Analysis

The molecule contains a total of 58 bonds, including 32 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfide .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 586.3±50.0 °C at 760 mmHg, and a flash point of 308.4±30.1 °C . The exact melting point is not specified . The compound’s LogP value is 5.36, indicating its lipophilicity .科学的研究の応用

Summary of the Application

“(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid” is used as a starting material in the total synthesis of Thailandepsin B , a potent histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that have a variety of implications in neurology and oncology.

3. Methods of Application or Experimental Procedures The synthesis of Thailandepsin B was achieved in eight steps, starting from commercially available D-norleucine methyl ester and known (S,E)-3-(4-methoxybenzyloxy)-7-(tritylthio)hept-4-enoic acid . The method features a convergent approach in which the corresponding seco-acid, a key precursor in macrolactonization, is directly assembled through the condensation of a D-allo-isoleucine-D-cysteine-containing segment with a D-norleucine-containing segment .

4. Summary of the Results or Outcomes The synthesis was efficiently achieved with a 51% overall yield . This indicates that the method is relatively efficient and could be used for the large-scale production of Thailandepsin B.

Safety And Hazards

特性

IUPAC Name |

(E,3S)-3-hydroxy-7-tritylsulfanylhept-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29)/b18-10+/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUJCVRJDCZLQS-XMZCUOJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC/C=C/[C@H](CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。